Maltitol

Übersicht

Beschreibung

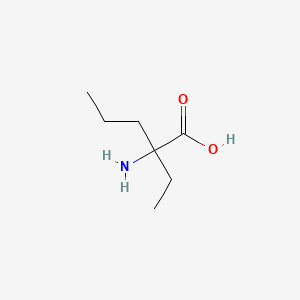

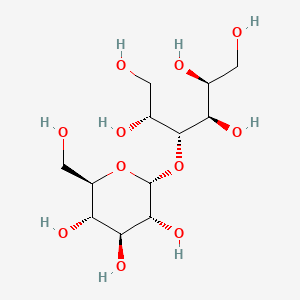

Maltitol is a sugar alcohol (polyol) used as a sugar substitute and laxative. It has 75–90% of the sweetness of sucrose (table sugar) and nearly identical properties, except for browning . This compound is known chemically as 4-O-α-glucopyranosyl-D-sorbitol and is used in commercial products under trade names such as Lesys, Maltisweet, and SweetPearl . It is commonly used in sugar-free products like candies, chewing gum, chocolates, baked goods, and ice cream .

Wirkmechanismus

Target of Action

Maltitol primarily targets the human digestive system . It is used as a low-calorie sweetener, humectant, thickening agent, and texturizer in various food products such as candies, chocolates, baked goods, ice creams, chewing gums, and pan-coated tablets .

Mode of Action

This compound interacts with its targets by replacing sucrose in food products, providing sweetness without the associated calories and dental risks . It is only partially absorbed in the proximal intestine and enters the lower intestine and colon . During digestion, this compound is split into sorbitol and glucose in the intestines; the glucose gets absorbed, but the sorbitol is only partially absorbed .

Biochemical Pathways

The metabolism of this compound follows a known pathway . Any remaining this compound that hasn’t been broken down is fermented by bacteria in the large intestine . This results in a slower rise in blood sugar and insulin levels than with glucose and sucrose .

Pharmacokinetics

It is known that this compound is only partially absorbed in the intestines, and the unabsorbed portion is metabolized by bacteria in the large intestine .

Result of Action

The molecular and cellular effects of this compound’s action include providing sweetness without contributing to tooth decay or significantly raising blood glucose and insulin levels .

Action Environment

Environmental factors can influence the action of this compound. For instance, the use of this compound and xylitol as bulking agents in food products like chocolate has been investigated, showing that these polyols can provide low-calorie options without undesirable rheological effects .

Wissenschaftliche Forschungsanwendungen

Maltitol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung und Industrie:

Chemie: Als kalorienarmer Süßstoff in verschiedenen Lebensmittelprodukten verwendet.

Medizin: Als Hilfsstoff in pharmazeutischen Formulierungen verwendet.

Industrie: Eingesetzt bei der Herstellung von zuckerfreien Süßwaren, Kaugummi, Schokolade, Backwaren und Eiscreme.

5. Wirkmechanismus

This compound übt seine Wirkungen hauptsächlich durch seine teilweise Absorption und Fermentation im menschlichen Verdauungssystem aus . Während der Verdauung wird this compound im Darm in Sorbit und Glucose aufgespalten; die Glucose wird absorbiert, aber das Sorbit wird nur teilweise absorbiert . Das restliche this compound wird von Bakterien im Dickdarm fermentiert, was zu einem langsameren Anstieg des Blutzuckerspiegels und der Insulinwerte im Vergleich zu Saccharose führt .

Ähnliche Verbindungen:

Sorbit: Ein weiterer Zuckeralkohol mit ähnlichen Eigenschaften, aber geringerer Süße.

Xylitol: Ein Zuckeralkohol mit ähnlicher Süße, aber unterschiedlichen Stoffwechseleffekten.

Erythrit: Ein Zuckeralkohol mit geringerer Süße und weniger gastrointestinalen Nebenwirkungen.

Einzigartigkeit von this compound: this compound zeichnet sich durch seine hohe Süße (75–90% von Saccharose) und die Möglichkeit aus, ohne Mischung mit anderen Süßstoffen verwendet zu werden . Es zeigt auch einen vernachlässigbaren Kühleffekt im Vergleich zu anderen Zuckeralkoholen .

Biochemische Analyse

Biochemical Properties

Maltitol plays a significant role in biochemical reactions, particularly in the context of its metabolism. It is hydrolyzed by the enzyme maltase-glucoamylase into glucose and sorbitol. The glucose is then utilized in glycolysis, while sorbitol is metabolized by sorbitol dehydrogenase into fructose . This compound interacts with various proteins and enzymes, including maltase-glucoamylase and sorbitol dehydrogenase, facilitating its breakdown and subsequent utilization in metabolic pathways.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect insulin secretion and glucose uptake in cells, thereby influencing cellular energy metabolism . Additionally, this compound can modulate the expression of genes involved in carbohydrate metabolism, further impacting cellular functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through interactions with specific enzymes and proteins. It binds to maltase-glucoamylase, facilitating its hydrolysis into glucose and sorbitol. The glucose produced enters glycolysis, while sorbitol is converted into fructose by sorbitol dehydrogenase . These interactions highlight the role of this compound in modulating enzyme activity and metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. This compound is relatively stable under physiological conditions, but prolonged exposure can lead to its gradual degradation . Long-term studies have shown that this compound can influence cellular metabolism and gene expression over extended periods, highlighting its potential impact on cellular functions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound is generally well-tolerated and poses little risk to health . At higher doses, it can cause adverse effects such as diarrhea and gastrointestinal discomfort. Studies have also indicated potential complications in fetal development at high doses, emphasizing the importance of dosage regulation .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its breakdown into glucose and sorbitol. The glucose produced enters the glycolytic pathway, while sorbitol is metabolized into fructose by sorbitol dehydrogenase . These metabolic pathways highlight the role of this compound in carbohydrate metabolism and energy production.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It is absorbed in the small intestine and transported to various tissues where it undergoes metabolism . The distribution of this compound within cells is influenced by its interactions with transporters and binding proteins, affecting its localization and accumulation.

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it undergoes enzymatic hydrolysis and metabolism. This compound does not possess specific targeting signals or post-translational modifications that direct it to specific organelles . Its activity and function are largely dependent on its interactions with enzymes and proteins within the cytoplasm.

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Maltitol wird durch Hydrierung von Maltose hergestellt, die aus Stärke gewonnen wird . Der Prozess beinhaltet die katalytische Hydrierung von Maltose in Gegenwart eines Nickelkatalysators unter hohem Druck und hoher Temperatur .

Industrielle Produktionsverfahren: In industriellen Umgebungen wird Maltitolsirup durch Hydrierung von Maissirup hergestellt, einem Gemisch aus Kohlenhydraten, das aus der Hydrolyse von Stärke gewonnen wird . Dieses Produkt enthält zwischen 50% und 80% this compound nach Gewicht, wobei der Rest hauptsächlich aus Sorbit und einer kleinen Menge anderer zuckerbezogener Substanzen besteht .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Maltitol unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Hydrierung: Die Hauptreaktion für seine Synthese aus Maltose.

Fermentation: Im menschlichen Verdauungssystem wird this compound teilweise durch die Darmflora fermentiert.

Häufige Reagenzien und Bedingungen:

Hydrierung: Benötigt einen Nickelkatalysator und hohen Druck und hohe Temperatur.

Fermentation: Tritt im Darm auf natürliche Weise ohne die Notwendigkeit externer Reagenzien auf.

Wichtigste gebildete Produkte:

Hydrierung: Produziert this compound aus Maltose.

Fermentation: Produziert Gase und kurzkettige Fettsäuren im Darm.

Vergleich Mit ähnlichen Verbindungen

Sorbitol: Another sugar alcohol with similar properties but lower sweetness.

Xylitol: A sugar alcohol with similar sweetness but different metabolic effects.

Erythritol: A sugar alcohol with lower sweetness and fewer gastrointestinal side effects.

Uniqueness of Maltitol: this compound stands out due to its high sweetness (75–90% of sucrose) and its ability to be used without being mixed with other sweeteners . It also exhibits a negligible cooling effect compared to other sugar alcohols .

Eigenschaften

IUPAC Name |

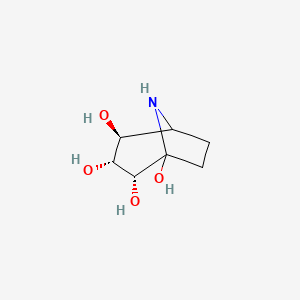

(2S,3R,4R,5R)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,5,6-pentol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h4-21H,1-3H2/t4-,5+,6+,7+,8+,9-,10+,11+,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQHSOMBJVWLPSR-WUJBLJFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O11 | |

| Record name | MALTITOL | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0044444 | |

| Record name | 4-O-alpha-D-Glucopyranosyl-D-glucitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline powder, Solid | |

| Record name | MALTITOL | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Maltitol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002928 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Very soluble in water, slightly soluble in ethanol | |

| Record name | MALTITOL | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

Mechanism of Action |

... Reports from authoritative bodies and reviews indicates that the decrease in pH in plaque as a consequence of metabolic acid production by saccharolytic bacteria when exposed to fermentable carbohydrates (i.e. sugars and starches) may promote demineralization and prevent remineralization of the hydroxyapatite crystals. Tooth hydroxyapatite crystals are very resistant to dissolution at neutral pH, but their solubility drastically increases as pH drops. Typically, the critical pH for dental enamel is around 5.5. ... Demineralization of tooth tissues can also occur as a result of consumption of dietary acids in foods or beverages, and that frequent consumption can lead to dental erosion. Xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose and polydextrose are slowly metabolized by bacteria in the mouth. The rate and amount of acid production from these food constituents is significantly less than that from sucrose. ... Xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose and polydextrose do not promote dental caries because they do not lower plaque pH to the level associated with enamel demineralization. ... A cause and effect relationship has been established between the consumption of sugar-containing foods/drinks at an exposure frequency of four times daily or more and an increased tooth demineralization, and that the consumption of foods/drinks containing xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose or polydextrose, instead of sugar in sugar-containing foods/drinks, may maintain tooth mineralization by decreasing tooth demineralization compared with sugar-containing foods, provided that such foods/drinks do not lead to dental erosion., The food constituents xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose or polydextrose resulted in reduced post-prandial blood glucose (or insulinemic) responses compared with sugars on a weight by weight basis owing to their reduced/delayed digestion/absorption and/or to a decrease in the amount of available carbohydrates, and that the consumption of foods/drinks in which xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose or polydextrose replaced sugars induced lower post-prandial glycemic and insulinemic responses than sugar-containing foods/drinks. ... A cause and effect relationship has been established between the consumption of foods/drinks containing xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose or polydextrose instead of sugar and reduction in post-prandial blood glucose responses (without disproportionally increasing post-prandial insulinemic responses) as compared to sugar-containing foods/drinks. | |

| Record name | Maltitol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7971 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White powder | |

CAS No. |

585-88-6 | |

| Record name | Maltitol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=585-88-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Maltitol [BAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000585886 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Maltitol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16867 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-Glucitol, 4-O-.alpha.-D-glucopyranosyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-O-alpha-D-Glucopyranosyl-D-glucitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-O-α-D-glucopyranosyl-D-glucitol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.699 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MALTITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D65DG142WK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Maltitol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7971 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Maltitol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002928 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

148 to 151 °C, 146-147 °C, 147 - 153 °C | |

| Record name | MALTITOL | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Maltitol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7971 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Maltitol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002928 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.